molecular formula C9H6FN3O B1493677 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol CAS No. 1690864-85-7

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Cat. No. B1493677
M. Wt: 191.16 g/mol
InChI Key: RMTNKJFLHYBMQB-UHFFFAOYSA-N
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Description

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is a synthetic compound that has gained interest in the field of medicinal chemistry. It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a low alkyl group instead of the phenyl group at the 3-position of the morpholine moiety aiming to improve pharmacokinetic profiles resulted in potent low molecular weight GSK-3β inhibitors .


Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” is complex and detailed analysis can be found in high-resolution structural studies . These studies are beginning to unravel the atomic details of allosteric transitions that govern GPCR biology .


Chemical Reactions Analysis

The chemical reactions involving “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” are complex and involve multiple steps . The reactions are typically catalyzed by enzymes or whole cells, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1

  • A study by Li et al. (2016) focused on designing and synthesizing a set of polycyclic compounds, including derivatives related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol, as phosphodiesterase 1 (PDE1) inhibitors. These compounds were investigated for their potential in treating cognitive deficits associated with several neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).

Development of Nonpeptide αvβ3 Antagonists for Osteoporosis

  • Coleman et al. (2004) identified compounds as potent and selective antagonists of the αvβ3 receptor, crucial in osteoporosis treatment. These compounds include derivatives similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol, showing excellent in vitro profiles and efficacy in vivo models for bone turnover (Coleman et al., 2004).

Synthesis of Anti-Inflammatory and Analgesic Agents

  • Muralidharan et al. (2019) synthesized derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related to the compound , for their potential anti-inflammatory and analgesic activities. This study highlighted the importance of the pyrimidine derivative's substituent in these activities (Muralidharan et al., 2019).

Anticancer Applications

  • Hosamani et al. (2015) explored the synthesis of fluorinated coumarin–pyrimidine hybrids for their potent anticancer activities. These compounds were evaluated against human cancer cell lines, demonstrating significant cytotoxicity (Hosamani et al., 2015).

Effects on Nucleic Acid Metabolism

  • Danneberg et al. (1958) investigated the effects of fluorinated pyrimidines on nucleic acid biosynthesis, which could provide insights into the action mechanism of related compounds in cellular processes (Danneberg et al., 1958).

Antimicrobial Activity

  • Elumalai et al. (2013) synthesized novel pyrimidine derivatives, which included structures related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol, and evaluated them for antimycobacterial activity. The study identified compounds with potent activity against Mycobacterium tuberculosis (Elumalai et al., 2013).

Development of Negative Allosteric Modulators

  • David et al. (2017) detailed the synthesis of a negative allosteric modulator for depression treatment. This modulator is structurally related to the compound , highlighting its potential in neuropsychiatric disorder treatments (David et al., 2017).

Future Directions

The future directions for the research and development of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol” and similar compounds are promising. There is a large room for improving the structure and activity of these compounds . They are being explored for their potential as therapeutic agents, and some have entered clinical trials .

properties

IUPAC Name

4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTNKJFLHYBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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